molecular formula C13H22N2O3 B5848648 2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide

2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide

Cat. No.: B5848648
M. Wt: 254.33 g/mol
InChI Key: BZPRQRUMWLBLCD-UHFFFAOYSA-N
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Description

2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has unique structural features that make it a promising candidate for drug development, and its synthesis method has been widely studied.5]undec-8-en-3-yl)acetohydrazide.

Mechanism of Action

Target of Action

The primary target of 2-(3,9-dimethyl-2,4-dioxaspiro[5Similar compounds such as ulinastatin, a derivative of 2,4-dioxaspiro (55)undec-8-ene, have been identified as urinary trypsin inhibitors (UTI), which are glycoproteins isolated from healthy human urine or synthetically produced .

Mode of Action

The exact mode of action of 2-(3,9-dimethyl-2,4-dioxaspiro[5Ulinastatin, a similar compound, is known to be a multivalent kunitz-type serine protease inhibitor . This suggests that 2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Properties

IUPAC Name

2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-9-en-3-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-10-3-5-13(6-4-10)8-17-12(2,18-9-13)7-11(16)15-14/h3H,4-9,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPRQRUMWLBLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CC1)COC(OC2)(C)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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